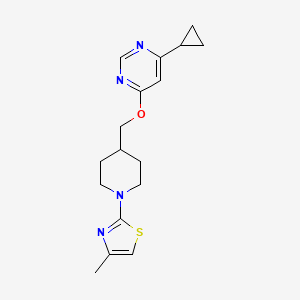
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PF-06260414 and is a selective, orally bioavailable, and brain-penetrant inhibitor of the receptor tyrosine kinase (RTK) c-Met.
作用機序
The mechanism of action of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole involves the inhibition of c-Met. This compound binds to the ATP-binding site of c-Met and prevents its activation, thereby inhibiting the downstream signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole have been extensively studied in preclinical studies. This compound has been found to inhibit the growth and survival of cancer cells both in vitro and in vivo. It has also been found to inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the main advantages of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole is its selectivity and potency towards c-Met. This compound has been found to be highly selective towards c-Met and does not inhibit other receptor tyrosine kinases. Additionally, this compound is orally bioavailable and brain-penetrant, which makes it a potential candidate for the treatment of brain tumors. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole. One of the main future directions is the development of novel formulations that can improve the solubility and bioavailability of this compound. Additionally, the combination of this compound with other anticancer drugs or immunotherapies could enhance its therapeutic efficacy. Furthermore, the investigation of the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases and fibrosis, could expand its therapeutic potential.
合成法
The synthesis of 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole involves several steps. The first step involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with 4-(bromomethyl)phenol in the presence of a base to form 4-((6-cyclopropylpyrimidin-4-yl)oxy)methyl)phenol. The second step is the reaction of 4-((6-cyclopropylpyrimidin-4-yl)oxy)methyl)phenol with 1-(4-methylthiazol-2-yl)piperidin-4-amine in the presence of a coupling agent to form 2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole.
科学的研究の応用
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole has been extensively studied in scientific research due to its potential applications in the field of medicine. This compound has been found to be a selective and potent inhibitor of c-Met, which is a receptor tyrosine kinase that plays a crucial role in various cellular processes such as cell proliferation, migration, and survival. The overexpression of c-Met has been associated with the development and progression of various types of cancers, including lung cancer, breast cancer, and gastric cancer. Therefore, the inhibition of c-Met has emerged as a promising strategy for the development of anticancer drugs.
特性
IUPAC Name |
2-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-10-23-17(20-12)21-6-4-13(5-7-21)9-22-16-8-15(14-2-3-14)18-11-19-16/h8,10-11,13-14H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNALEIULSSYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-methylthiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Chlorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2623003.png)


![1-(4-((4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2623011.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-fluorobenzamide hydrochloride](/img/structure/B2623012.png)
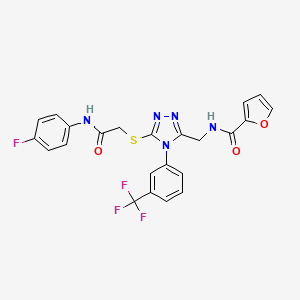
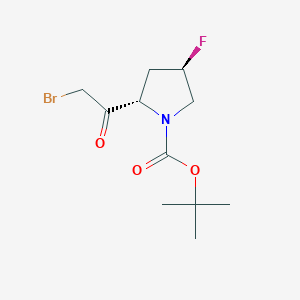
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623018.png)
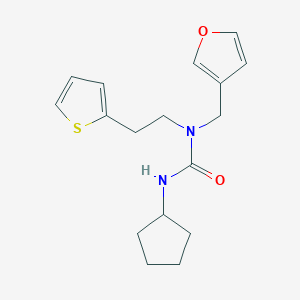
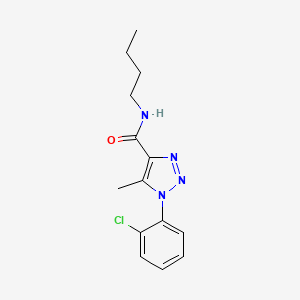
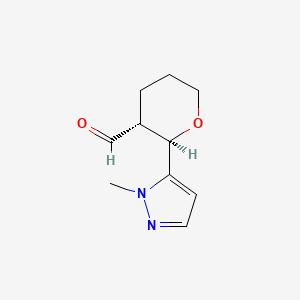
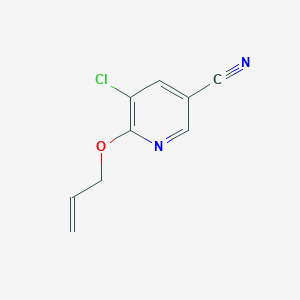
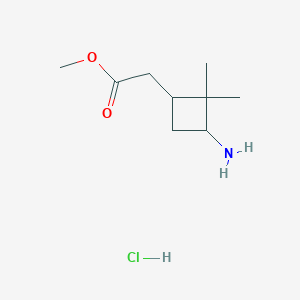
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2623025.png)